molecular formula C9H12O2 B1337492 (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole CAS No. 80409-75-2

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

Cat. No.: B1337492
CAS No.: 80409-75-2
M. Wt: 152.19 g/mol
InChI Key: XLRDXQUMUWLWAY-OCAPTIKFSA-N
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Description

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is an organic compound characterized by its unique bicyclic structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a dioxole ring fused with a benzene ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts in these reactors enhances the efficiency of the process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles, depending on the specific reagents and conditions used.

Scientific Research Applications

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,7aR)-3-Butylhexahydrophthalide: Known for its sweet, warm, and slightly medicinal odor.

    Sch 58775: A complex oligosaccharide with diverse biological activities.

    (1S)-3-[2-[(3aS,7aR)-1-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol:

Uniqueness

What sets (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in both academic and industrial research.

Properties

IUPAC Name

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRDXQUMUWLWAY-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC=CC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450753
Record name (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80409-75-2
Record name (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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